molecular formula C17H14FN3O B6347841 4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354939-28-8

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347841
CAS RN: 1354939-28-8
M. Wt: 295.31 g/mol
InChI Key: DJXSJAOCORNTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, often abbreviated as 4-FPP, is an aromatic compound belonging to the class of pyrimidines. It is an important research tool in the field of medicinal chemistry, as it is used to study the interactions of drugs with their respective receptors in the body. 4-FPP is also used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs.

Scientific Research Applications

4-FPP is used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs. It is also used to study the interactions of drugs with their respective receptors in the body. 4-FPP has been used in research on the effects of drugs such as amphetamine, cocaine, and MDMA on the serotonin transporter, and has also been used to study the effect of serotonin reuptake inhibitors on the serotonin transporter.

Mechanism of Action

4-FPP acts as a competitive inhibitor of the serotonin transporter (SERT). This means that it binds to the same site on the SERT as serotonin, preventing the transporter from binding to serotonin and thus inhibiting its reuptake. 4-FPP also binds to the dopamine transporter (DAT), but with lower affinity.
Biochemical and Physiological Effects
The binding of 4-FPP to the SERT and DAT results in a decrease in the reuptake of serotonin and dopamine, respectively. This leads to an increase in the concentration of both neurotransmitters in the synaptic cleft, resulting in increased neuronal activity. The increased activity of the serotonin and dopamine pathways has been linked to various physiological effects, such as increased alertness, increased energy, increased focus, and improved mood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FPP in laboratory experiments is its high selectivity for the SERT and DAT. This allows for more accurate results, as the effects of 4-FPP on other receptors can be minimized. However, the use of 4-FPP is limited by its short half-life, which is only about 10 minutes.

Future Directions

There are many potential future directions for research involving 4-FPP. One potential direction is to study the effects of 4-FPP on other neurotransmitter systems, such as the GABA and glutamate pathways. Another potential direction is to study the effects of 4-FPP on other receptors, such as the opioid and cannabinoid receptors. Additionally, further research could be done to develop more potent and selective inhibitors of the SERT and DAT. Finally, research could be done to develop more stable analogs of 4-FPP that have a longer half-life.

Synthesis Methods

The synthesis of 4-FPP is relatively simple, and it can be achieved in two steps. First, the precursor 2-fluorobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 2-fluoro-6-methoxypyrimidine. This compound is then reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to form 4-FPP.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXSJAOCORNTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

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